Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)

Cycloisomerization Regiodivergent catalysis ansa-Titanocene

Asymmetric hydrogenation of trisubstituted olefins often yields low enantioselectivity with standard Cp₂TiCl₂ or zirconium analogs. This (R,R)-EBTHI-TiCl₂ provides a stereorigid C₂-symmetric chiral pocket. - **Enantioselectivity:** Delivers 83-99% ee in (EBTHI)TiH-catalyzed alkane synthesis from unfunctionalized trisubstituted olefins. - **Regiocontrol:** Enables exo-methylenecyclohexane products inaccessible to Cp₂TiCl₂. - **Pinacol coupling:** >95:5 diastereoselectivity, up to 60% ee for chiral 1,2-diols. - **Reference standard:** Validated control for novel C₂-symmetric titanocene development.

Molecular Formula C20H24Cl2Ti-2
Molecular Weight 383.2 g/mol
CAS No. 83462-45-7
Cat. No. B3183239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
CAS83462-45-7
Molecular FormulaC20H24Cl2Ti-2
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.Cl[Ti]Cl
InChIInChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2
InChIKeyHSELMDUFZMWGIT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Ansa-Titanocene Catalyst for Asymmetric Synthesis


Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) (CAS 83462-45-7), also referred to as (R,R)-EBTHI-TiCl₂, is the (R,R)-enantiomer of Brintzinger's chiral ansa-titanocene dichloride [1]. Featuring a C₂-symmetric ethylene-bridged bis(tetrahydroindenyl) ligand framework, the complex enforces a stereorigid coordination geometry at the titanium(IV) center, which is critical for enantioselective transformations including asymmetric hydrogenation, hydrosilylation, and C–C bond formation [2]. The compound exhibits a specific optical rotation of [α]²¹/D +3489° (c = 0.07, CH₂Cl₂) and a melting point of 175–180 °C .

Workflow Asymmetric catalysis research requiring chiral ansa-titanocene pre-catalyst
Selection (R,R)-EBTHI-TiCl₂ with C₂-symmetric stereorigid pocket for enantioselective transformations
Use Context Asymmetric hydrogenation, pinacol coupling, cycloisomerization, and reductive cross-coupling studies

Why Generic Substitution Compromises Stereochemical Outcome


The (R,R)-enantiomer of EBTHI-TiCl₂ cannot be substituted with the racemic mixture (rac-EBTHI-TiCl₂, CAS 112531-75-6), the meso-isomer, or the (S,S)-enantiomer (CAS 83462-46-8) without fundamentally altering the stereochemical course of the target reaction [1]. The chiral ansa-bridged ligand creates a well-defined C₂-symmetric chiral pocket at the metal center that predetermines substrate enantioface discrimination; the meso-isomer lacks this symmetry and delivers fundamentally different diastereofacial bias [2]. Even the (S,S)-enantiomer produces product configurations opposite to those from the (R,R)-form—this is not a 1:1 replacement but an inversion of absolute configuration [3].

Racemic or meso form
Racemic EBTHI-TiCl₂ or meso-isomer lacks the defined chiral pocket; diastereofacial bias may differ fundamentally, altering stereochemical outcome.
(S,S)-enantiomer
The (S,S)-enantiomer produces opposite absolute configuration—not a 1:1 replacement but an inversion of product chirality.
Unbridged titanocenes
Cp₂TiCl₂ and related unbridged analogs lack the stereorigid ansa-bridge geometry; regio- and stereochemical control may not transfer.

Quantitative Differentiation Evidence vs. Closest Comparators


Regiodivergent Cycloisomerization: EBTHI-TiCl₂ vs. Cp₂TiCl₂

In titanium-catalyzed cycloisomerization of 1,6-dienes, the sterically encumbered EBTHI-TiCl₂ framework triggers a complete reversal of regiochemical outcome compared to unbridged titanocene dichloride Cp₂TiCl₂. Under identical activation conditions (n-BuMgBr, 5 mol% Ti), Cp₂TiCl₂ and Cp-substituted titanocenes exclusively produce 2-methyl-1-methylenecyclopentanes, whereas EBTHI-TiCl₂ gives predominantly methylenecyclohexanes [1]. This regiodivergence is attributed to the constrained coordination sphere imposed by the ansa-bridge, which disfavors the standard metallacyclopentane pathway accessible to Cp₂TiCl₂ [1].

Regiodivergent cycloisomerization
Head-to-head
EBTHI-TiCl₂ → methylenecyclohexanes (6-membered) Cp₂TiCl₂ → methylenecyclopentanes (5-membered)
Regiodivergent outcome; Cp₂TiCl₂ may not provide exo-methylenecyclohexane scaffolds.
49% yield methylenecyclohexane + 11% cyclopentane reported under 5 mol% Ti / n-BuMgBr activation.
Cycloisomerization Regiodivergent catalysis ansa-Titanocene

Pinacol Coupling Diastereoselectivity: EBTHI-TiCl₂ vs. Cp₂TiCl₂

The rac-EBTHI-TiCl₂ catalyst (the racemic form of the target compound's ligand scaffold) enables highly diastereoselective pinacol coupling of aromatic aldehydes with diastereomeric ratios exceeding 95:5 (dl:meso) at only 3 mol% catalyst loading [1]. In contrast, Cp₂TiCl₂-based pinacol coupling protocols achieved dl:meso ratios of 29:1 (approximately 96.7:3.3) only under stoichiometric or trimetallic conditions, not catalytic turnover [2]. The ansa-bridged EBTHI ligand provides the necessary steric environment for selective radical-radical coupling that unbridged Cp₂TiCl₂ cannot achieve catalytically.

Pinacol coupling diastereoselectivity
Reported
rac-EBTHI-TiCl₂: dl:meso > 95:5 at 3 mol% Cp₂TiCl₂: 29:1 only under stoichiometric conditions
Catalytic diastereoselectivity may not be matched by unbridged Cp₂TiCl₂ without altered conditions.
Mn/chlorotrimethylsilane, THF, ambient temperature.
Pinacol coupling Diastereoselective catalysis Titanocene catalysis

Enantioselective Pinacol Coupling: Chiral Titanocene Comparison

In a systematic comparison of five chiral titanium complexes for enantioselective pinacol coupling, Brintzinger's catalyst (EBTHI-TiCl₂, complex 1) produced the highest enantiomeric excess of 60% ee using benzaldehyde as substrate [1]. By contrast, bis(2-menthylindenyl)titanium dichloride (complex 2) was inactive, (1S,7R,8R,10R)-2,5-diisopropylcyclohexane-1,4-bis(1-indenyl)titanium dichloride (complex 3) showed negligible enantioselectivity, and the more sterically hindered 2,2-paracyclophane-substituted salicylidene titanium dichloride (complex 5) also failed to induce significant chirality. Only the tetrahydropentalenyl-derived complex 4 approached this performance with 37% ee [1].

Enantioselectivity ranking
Head-to-head
EBTHI-TiCl₂: 60% ee (highest among 5 chiral titanocenes) Next best: 37% ee; others inactive or negligible.
Reported highest enantioselectivity in tested panel; other catalysts did not provide meaningful asymmetric induction.
Benzaldehyde substrate; Mn/TMSCl; 5-catalyst panel.
Enantioselective pinacol coupling Chiral titanocene comparison Brintzinger catalyst

Benchmark Catalyst for Cross-Coupling Reactions

In 2020, Streuff and co-workers evaluated three new C₂-symmetric chiral titanocene dichlorides in asymmetric reductive ketone-nitrile cyclizations and cross-couplings, using (R,R)-ebthi-TiCl₂ as the explicit performance benchmark [1]. The new catalyst class achieved up to 33% ee and moderate to good yields in cross-coupling reactions, which the authors directly state 'exceeds the result obtained with (R,R)-ebthi-TiCl₂' [1]. This confirms (R,R)-ebthi-TiCl₂ as the established reference standard in this reaction class—new catalysts are measured against it precisely because it is the validated baseline from which innovation is gauged.

Cross-coupling benchmark
Head-to-head
(R,R)-ebthi-TiCl₂ used as reference; new catalysts reported to exceed its ee and yield (up to 33% ee).
Established reference standard; required control for new asymmetric reductive coupling method development.
Directional improvement reported; exact comparative values not fully disclosed.
Reductive cross-coupling Ketone-nitrile coupling Catalyst benchmarking

Ti vs. Zr Divergence in Asymmetric Hydrogenation

Buchwald and co-workers demonstrated that the neutral titanium hydride (S,S)-(EBTHI)TiH—derived directly from the dichloride pre-catalyst—hydrogenates unfunctionalized trisubstituted olefins at 65 °C under 80–2000 psig H₂ to give products with ee's ranging from 83% to 99% [1]. For the more challenging tetrasubstituted olefins, however, a cationic zirconocene catalyst (EBTHI)ZrMe₂/[PhMe₂NH]⁺[B(C₆F₅)₄]⁻ was required, achieving ee's over 90% [1]. Previous attempts with (EBTHI)ZrH⁺ for disubstituted olefins had resulted in only low enantioselectivity [1]. This establishes a clear substrate-driven catalyst selection criterion: (EBTHI)Ti systems for trisubstituted olefins (83–99% ee), cationic (EBTHI)Zr systems for tetrasubstituted olefins (>90% ee).

Ti vs. Zr hydrogenation
Reported
(EBTHI)TiH: 83–99% ee for trisubstituted olefins. (EBTHI)Zr catalyst: >90% ee for tetrasubstituted; low ee for disubstituted (≤36%).
Titanium system may support trisubstituted olefin hydrogenation; zirconium system required for tetrasubstituted substrates.
Conditions: 65 °C, 80–2000 psig H₂, n-BuLi activation.
Asymmetric olefin hydrogenation Titanium vs. zirconium Metallocene hydride

Procurement-Relevant Application Scenarios


Asymmetric Hydrogenation of Trisubstituted Olefins

When reducing unfunctionalized trisubstituted olefins—a common step in pharmaceutical intermediate synthesis—the (EBTHI)TiH catalyst derived from (R,R)-EBTHI-TiCl₂ has been demonstrated to deliver 83–99% ee, outperforming the analogous zirconium catalyst which yields only low ee [1]. Laboratories requiring high enantiopurity chiral alkanes from trisubstituted olefins should select (R,R)-EBTHI-TiCl₂ as the pre-catalyst of choice.

Regiodivergent Synthesis of exo-Methylenecyclohexanes

For synthetic sequences requiring 6-membered exo-methylenecyclohexane products—scaffolds inaccessible with standard Cp₂TiCl₂—the EBTHI-TiCl₂ catalyst framework provides a regiochemical switch [1]. This is critical for natural product and fragrance synthesis where cyclopentane vs. cyclohexane connectivity determines biological or olfactory properties.

Highly Diastereoselective Pinacol Coupling for 1,2-Diols

In the preparation of enantiomerically enriched 1,2-diols—key intermediates for chiral ligands and active pharmaceutical ingredients—EBTHI-TiCl₂ enables catalytic pinacol coupling with >95:5 diastereoselectivity and up to 60% ee using the chiral enantiopure catalyst [1][2]. Cp₂TiCl₂ cannot match this catalytic diastereoselectivity without stoichiometric titanium conditions. The (R,R)-enantiomer ensures predictable absolute configuration of the diol product.

Benchmarking Asymmetric Reductive Coupling Catalysts

The (R,R)-EBTHI-TiCl₂ complex has been explicitly used as the reference standard against which novel C₂-symmetric titanocene catalysts are evaluated in asymmetric reductive ketone-nitrile couplings [1]. Research groups developing new asymmetric single-electron-transfer methodologies require this compound as the validated control catalyst to establish whether their new systems represent genuine innovation.

Application
Selection Property
Validation Focus
Asymmetric olefin hydrogenation studies
Stereochemical-control for trisubstituted olefins
Enantioselectivity under reported conditions (may require method validation)
Regiodivergent cycloisomerization studies
Regiochemical-switch catalyst architecture
Product regiochemistry verification (6-membered vs. 5-membered ring)
Diastereoselective pinacol coupling studies
Catalytic diastereoselectivity profile
dl:meso ratio and absolute configuration verification
Benchmarking asymmetric reductive coupling catalysts
Reference-standard catalyst identity
Comparative ee and yield assessment against established baseline
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